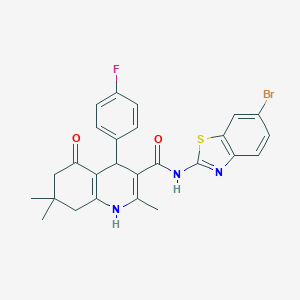![molecular formula C17H14BrN3OS B304251 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide, also known as ABT-199, is a small-molecule inhibitor of B-cell lymphoma-2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. ABT-199 has been extensively studied for its potential as an anticancer drug, and its synthesis, mechanism of action, and biochemical and physiological effects have been well-characterized.
作用機序
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide binds selectively to the hydrophobic groove of BCL-2, preventing it from binding to and inhibiting pro-apoptotic proteins such as BIM and BAX. This leads to the release of pro-apoptotic proteins and the induction of apoptosis in cancer cells. 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been shown to be highly selective for BCL-2 over other members of the BCL-2 family, such as BCL-xL and MCL-1, which are also involved in the regulation of apoptosis.
Biochemical and Physiological Effects
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been shown to induce apoptosis in cancer cells in vitro and in vivo, and its efficacy has been demonstrated in clinical trials. In addition to its anticancer effects, 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has also been shown to have immunomodulatory effects, such as enhancing T-cell function and reducing regulatory T-cell activity. 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been well-tolerated in clinical trials, with the most common adverse events being mild to moderate gastrointestinal symptoms.
実験室実験の利点と制限
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide is a highly specific inhibitor of BCL-2, which makes it a valuable tool for studying the role of BCL-2 in cancer and apoptosis. Its selectivity also reduces the risk of off-target effects, which can be a concern with less specific inhibitors. However, 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide is relatively expensive compared to other inhibitors, which can limit its use in some experiments. In addition, its efficacy can be affected by the expression levels of other members of the BCL-2 family, such as BCL-xL and MCL-1, which can limit its effectiveness in some cancer types.
将来の方向性
There are several potential future directions for the development and use of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide. One area of research is the identification of biomarkers that can predict response to 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide, which could help to personalize treatment and improve outcomes for patients. Another area of research is the combination of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide with other agents, such as chemotherapy or immunotherapy, to enhance its efficacy and overcome resistance mechanisms. Finally, the development of second-generation BCL-2 inhibitors with improved pharmacokinetic and pharmacodynamic properties is an active area of research, which could lead to the development of more effective and affordable anticancer drugs.
合成法
The synthesis of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide involves several steps, starting with the reaction of 4-bromobenzaldehyde with 2-aminothiophenol to form a Schiff base. This intermediate is then reacted with 5-nitro-2-furaldehyde to form a second Schiff base, which is reduced to the corresponding amine. The amine is then reacted with 2-bromoacetyl chloride to form the final product, 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide. The synthesis of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been optimized to produce high yields and purity, and the compound is commercially available for research purposes.
科学的研究の応用
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide has been extensively studied for its potential as an anticancer drug, particularly in the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). Preclinical studies have shown that 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide induces apoptosis in cancer cells by binding to and inhibiting BCL-2, which is overexpressed in many types of cancer. Clinical trials have demonstrated the efficacy of 6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide in the treatment of CLL and AML, with high response rates and durable remissions observed in some patients.
特性
製品名 |
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
|---|---|
分子式 |
C17H14BrN3OS |
分子量 |
388.3 g/mol |
IUPAC名 |
6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C17H14BrN3OS/c18-10-4-6-11(7-5-10)20-16(22)15-14(19)12-8-9-2-1-3-13(9)21-17(12)23-15/h4-8H,1-3,19H2,(H,20,22) |
InChIキー |
LZJGKCFPGVNDQW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N |
正規SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)



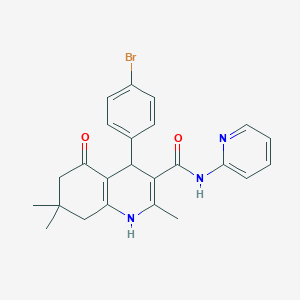
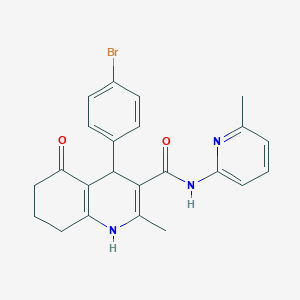
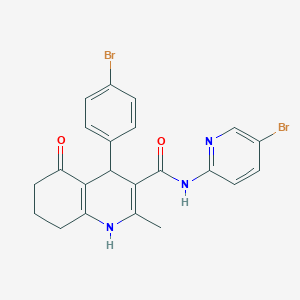
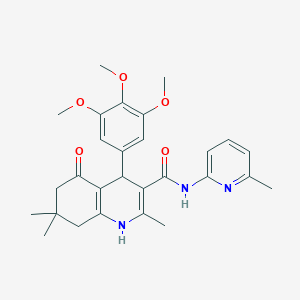

![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304188.png)
